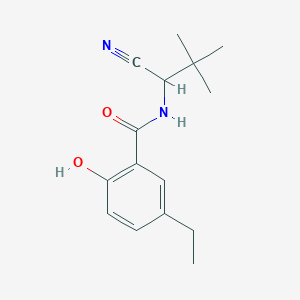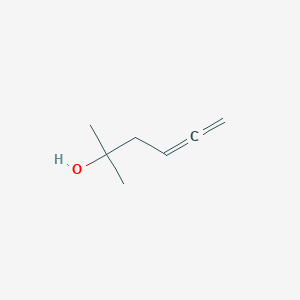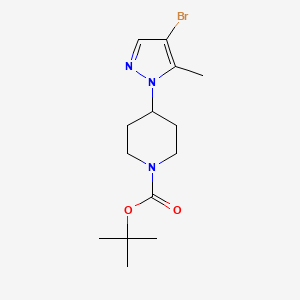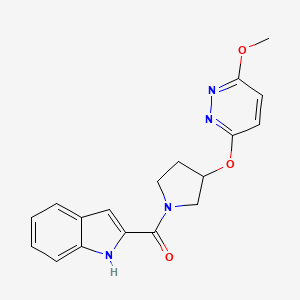
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a critical role in regulating metabolism, energy balance, and cellular homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mécanisme D'action
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide activates AMPK by binding to the regulatory subunit of the enzyme, causing a conformational change that allows for increased phosphorylation and activation of the catalytic subunit. This leads to increased cellular energy production and utilization, as well as the activation of downstream signaling pathways involved in metabolic regulation.
Effets Biochimiques Et Physiologiques
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and utilization, increased fatty acid oxidation, and increased mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the treatment of various metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide in lab experiments is its specificity for AMPK activation, which allows for the study of the specific role of AMPK in various physiological processes. However, one limitation of using N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
Future research on N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may focus on its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further investigation into the mechanisms of AMPK activation by N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may lead to the development of more potent and selective activators of the enzyme. Finally, research on the off-target effects of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide may help to clarify its potential limitations as a research tool.
Méthodes De Synthèse
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-ethyl-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has been widely used as a research tool to study the function and regulation of AMPK. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has also been used to investigate the role of AMPK in various physiological processes, including muscle contraction, insulin secretion, and autophagy.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-10-6-7-12(18)11(8-10)14(19)17-13(9-16)15(2,3)4/h6-8,13,18H,5H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDGSZTYJKFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)


![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)


![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)
![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)
